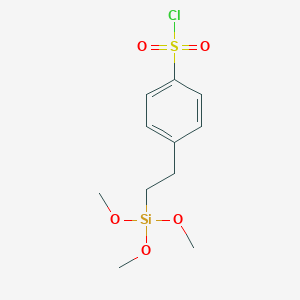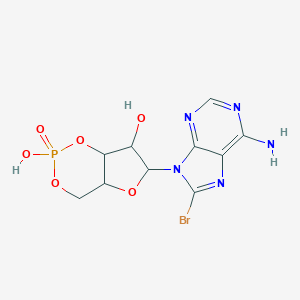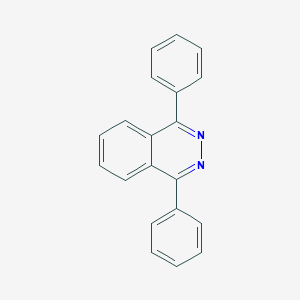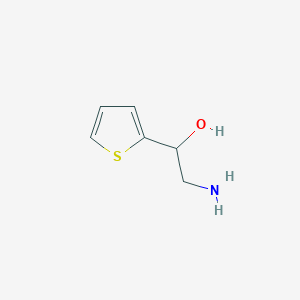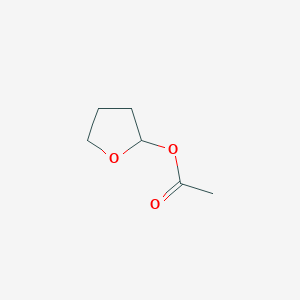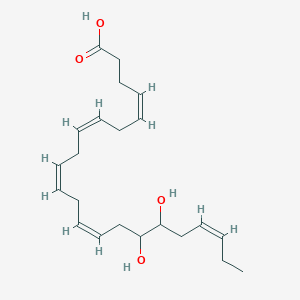![molecular formula C10H13N3O5S B161115 (2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid CAS No. 140128-26-3](/img/structure/B161115.png)
(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid, commonly known as HMTA, is a synthetic compound with potential applications in scientific research. It belongs to the class of thiazole-containing compounds and has been studied for its unique biochemical and physiological effects.
作用機序
HMTA works by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also activates certain signaling pathways that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
HMTA has been shown to have a number of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using HMTA in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, its use may be limited by its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of HMTA, including further investigation into its mechanism of action and potential therapeutic applications. Other areas of research may include the development of more efficient synthesis methods and the study of its potential toxicity and side effects. Additionally, HMTA may be studied in combination with other compounds to determine its potential synergistic effects.
合成法
HMTA can be synthesized using various methods, including the reaction of 2-amino-4-methylthiazole with ethyl chloroformate followed by hydrolysis and reaction with hydroxylamine. Another method involves the reaction of 2-amino-4-methylthiazole with isobutyl chloroformate followed by hydrolysis and reaction with hydroxylamine.
科学的研究の応用
HMTA has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
特性
CAS番号 |
140128-26-3 |
|---|---|
分子式 |
C10H13N3O5S |
分子量 |
287.29 g/mol |
IUPAC名 |
(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H13N3O5S/c1-10(2,3)18-9(16)12-8-11-5(4-19-8)6(13-17)7(14)15/h4,17H,1-3H3,(H,14,15)(H,11,12,16)/b13-6- |
InChIキー |
SQHVSPVKBDEMCN-MLPAPPSSSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=N/O)/C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=NO)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=NO)C(=O)O |
同義語 |
BAHA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



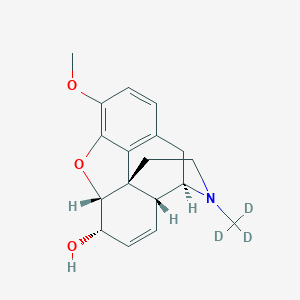
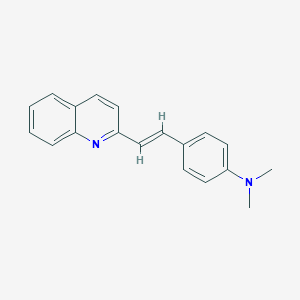

![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)

